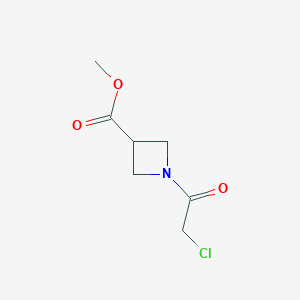
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring and the electrophilic chloroacetyl group. The compound can interact with nucleophiles, leading to ring-opening or substitution reactions. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl azetidine-3-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- Azetidine-2-carboxylic acid
Uniqueness
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific functionalization is required.
Eigenschaften
Molekularformel |
C7H10ClNO3 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
methyl 1-(2-chloroacetyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c1-12-7(11)5-3-9(4-5)6(10)2-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FNQCVNIBPQETPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


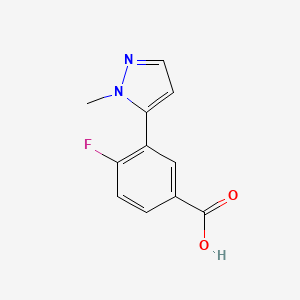
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
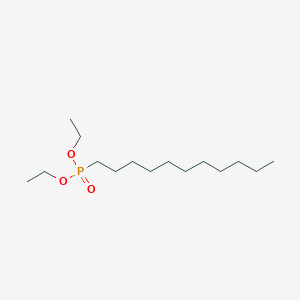
![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)


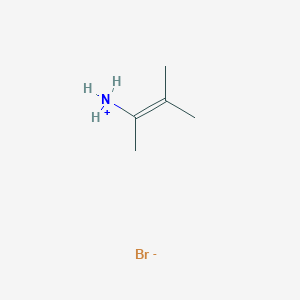
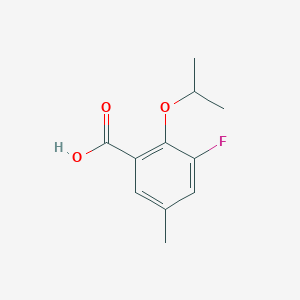
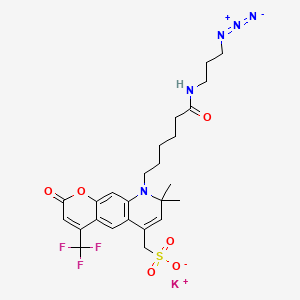

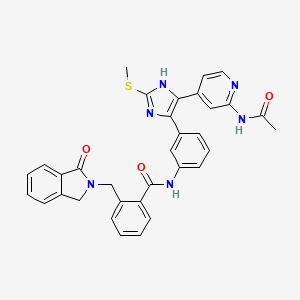
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)

